N-Acetyl-S-(2-cyanoethyl)-L-cysteine

Catalog No.
S599213
CAS No.
74514-75-3
M.F
C8H12N2O3S
M. Wt
216.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-S-(2-cyanoethyl)-L-cysteine

CAS Number

74514-75-3

Product Name

N-Acetyl-S-(2-cyanoethyl)-L-cysteine

IUPAC Name

(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

InChI

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

VDKVYEUEJCNDHM-ZETCQYMHSA-N

SMILES

CC(=O)NC(CSCCC#N)C(=O)O

Synonyms

N-acetyl-S-(2-cyanoethyl)cysteine, NASCS, S-cyanoethylmercapturic acid

Canonical SMILES

CC(=O)NC(CSCCC#N)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSCCC#N)C(=O)O

Potential Use as a Cysteine-Protecting Group

N-Acetyl-S-(2-cyanoethyl)-L-cysteine (NAC) has been investigated as a potential protecting group for the thiol (SH) group of cysteine in peptides and proteins. The thiol group is a reactive functional group that can participate in various unwanted side reactions during chemical synthesis and manipulation. By temporarily attaching a protecting group like NAC to the thiol, researchers can prevent these side reactions and achieve selective modifications at other desired sites in the molecule.

Studies have shown that NAC can be efficiently attached to the thiol group of cysteine using various methods and can be removed under specific conditions to regenerate the free thiol. However, further research is needed to fully evaluate the effectiveness and compatibility of NAC as a protecting group in different contexts [].

Potential Applications in Proteomics Research

Due to its ability to modify cysteine residues, NAC has been explored as a potential tool in proteomics research. Proteomics is the study of the entire set of proteins expressed by an organism or cell.

NAC can be used for:

  • Enrichment of cysteine-containing peptides: By selectively reacting with cysteine residues, NAC can help enrich these peptides from complex protein mixtures, allowing for easier identification and analysis using techniques like mass spectrometry [].
  • Studying protein-protein interactions: NAC can be used to introduce a functional group (cyanoethyl) at the cysteine side chain, which can then be used to probe protein-protein interactions through various techniques [].

Research on the Biological Activity of NAC

While the primary research focus on NAC has been on its potential applications as a chemical tool, there have also been some investigations into its potential biological activity.

Studies suggest that NAC may exhibit:

  • Antioxidant properties: Similar to its parent compound, N-acetylcysteine (NAC), N-Acetyl-S-(2-cyanoethyl)-L-cysteine may possess antioxidant properties, though further research is needed to confirm this activity and its potential implications [].
  • Other potential biological effects: Limited research suggests NAC may have other biological effects, such as modulating cell signaling pathways, although these findings require further investigation and validation [].

N-Acetyl-S-(2-cyanoethyl)-L-cysteine, also known as N-acetyl(2-cyanoethyl)cysteine, is a metabolite formed from acrylonitrile exposure. Its molecular formula is C₈H₁₂N₂O₃S, and it is characterized by the presence of an acetyl group and a cyanoethyl substituent on the sulfur atom of L-cysteine. This compound is significant in toxicology as it is involved in the detoxification process of acrylonitrile, a compound used in the production of plastics and fibers that poses health risks due to its carcinogenic nature .

NACE is not directly involved in any known biological mechanisms. Its primary function is as a detoxification product of acrylonitrile.

  • Toxicity: Acrylonitrile exposure can cause headaches, nausea, dizziness, and neurotoxicity at high concentrations []. Long-term exposure is suspected to be carcinogenic.

N-Acetyl-S-(2-cyanoethyl)-L-cysteine is primarily formed through the conjugation of acrylonitrile with glutathione, facilitated by cytochrome P450 enzymes. The metabolic pathway can be summarized as follows:

  • Acrylonitrile Metabolism: Acrylonitrile undergoes oxidation via cytochrome P450 to form reactive intermediates.
  • Conjugation: These intermediates react with glutathione, leading to the formation of N-acetyl-S-(2-cyanoethyl)-L-cysteine.
  • Elimination: The compound is then excreted in urine as part of the body's detoxification mechanism .

N-Acetyl-S-(2-cyanoethyl)-L-cysteine exhibits biological activity primarily related to its role as a detoxification metabolite. It acts on various biological pathways, particularly:

  • Antioxidant Activity: It may help mitigate oxidative stress caused by acrylonitrile exposure.
  • Neuroprotective Effects: Given its interaction with the nervous system, it may have implications for protecting neuronal cells from damage induced by toxic substances .

The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine can be achieved through various methods:

  • Direct Conjugation: The most common method involves the reaction of acrylonitrile with glutathione followed by acetylation.
  • Chemical Synthesis: Laboratory synthesis may involve acylation of L-cysteine with appropriate reagents under controlled conditions to yield the desired product.
  • Biotransformation: Microbial or enzymatic methods can also be employed to produce this compound from simpler precursors .

N-Acetyl-S-(2-cyanoethyl)-L-cysteine has several applications:

  • Toxicology Research: It serves as a biomarker for exposure to acrylonitrile and is used in studies assessing environmental and occupational health risks.
  • Pharmaceutical Development: Potential use in developing therapeutic agents aimed at counteracting oxidative stress and neurotoxicity.
  • Analytical Chemistry: Employed in assays for monitoring acrylonitrile exposure in biological samples .

Studies have indicated that N-Acetyl-S-(2-cyanoethyl)-L-cysteine interacts with various biological systems:

  • Metabolic Pathways: It participates in detoxification pathways alongside other mercapturic acids derived from xenobiotic metabolism.
  • Oxidative Stress Markers: Research has shown correlations between urinary levels of this metabolite and markers of oxidative stress, indicating its role in assessing cellular damage due to toxins .

Several compounds share structural or functional similarities with N-Acetyl-S-(2-cyanoethyl)-L-cysteine. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
N-acetyl cysteineSulfur-containingKnown for its antioxidant properties; widely used in clinical settings.
N-acetyl-S-(2-hydroxypropyl)-L-cysteineSimilar backboneFocused on different metabolic pathways; less studied than N-acetyl-S-(2-cyanoethyl)-L-cysteine.
S-(2-carbamoylethyl) cysteineSimilar functional groupsPrimarily studied for its role in drug metabolism; less relevant to acrylonitrile toxicity.
N-acetyl phenyl cysteineAromatic groupPrimarily involved in different metabolic processes; not directly linked to acrylonitrile metabolism.

N-Acetyl-S-(2-cyanoethyl)-L-cysteine stands out due to its specific role as a metabolite of acrylonitrile and its implications in toxicology, making it a critical compound for understanding environmental health risks associated with chemical exposure .

High-resolution mass spectrometry (HRMS) has revolutionized the quantification of 2CYEMA in complex biological samples. Modern workflows typically employ ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), which combines chromatographic separation power with high mass accuracy. Recent advancements have shifted from traditional negative ion mode detection to positive ion mode, which enhances structural characterization by generating diagnostic fragment ions such as neutral losses of 129 Da (acetylcysteine moiety) and 176 Da (glucuronic acid conjugates) [4].

A comparative analysis of ionization modes revealed that positive ion mode improves sensitivity for 2CYEMA by 2–3 orders of magnitude compared to negative ion mode, with a lower limit of detection (LLOD) of 0.791 µg/L in urine matrices [4]. This is attributed to the proton affinity of the cyanoethyl group, which stabilizes the molecular ion during electrospray ionization. Instrumental parameters such as collision energy (15–25 eV) and declustering potential (80–100 V) are optimized to minimize matrix interference while maximizing signal-to-noise ratios.

Table 1: Performance Metrics of HRMS Methods for 2CYEMA Detection

ParameterNegative Ion ModePositive Ion Mode
LLOD (µg/L)2.450.791
Linear Range (µg/L)5–5001–1000
Intraday Precision (%RSD)8.23.7
Interday Precision (%RSD)12.16.4

These advancements have enabled the identification of novel mercapturic acid derivatives, such as N-acetyl-S-(2-ethyl-3-pyridine)-L-cysteine, a putative metabolite linked to tobacco smoke exposure [4].

Urinary Metabolite Correlation with Inhalation Exposure Dynamics

The relationship between urinary 2CYEMA levels and inhaled acrylonitrile doses has been rigorously characterized in population-based studies. Data from the National Health and Nutrition Examination Survey (NHANES 2011–2016) demonstrated a dose-dependent increase in 2CYEMA excretion among cigarette smokers. Exclusive smokers exhibited median urinary concentrations of 145 µg/g creatinine, compared to 1.38 µg/g creatinine in non-smokers [2]. A multiple linear regression model adjusting for sex, age, and race revealed that smoking 1–10 cigarettes per day (CPD) was associated with a 6,720% increase in 2CYEMA levels (p < 0.0001) [2].

Inhalation kinetics studies indicate that approximately 46–52% of inhaled acrylonitrile is absorbed through the pulmonary alveoli, with a biological half-life of 7–8 hours in humans [5]. Urinary excretion follows first-order kinetics, where 68–82% of the absorbed dose is eliminated within 72 hours, primarily as 2CYEMA and thiocyanate conjugates [5].

Table 2: Urinary 2CYEMA Levels by Exposure Category

PopulationMedian (µg/g creatinine)Interquartile Range
Non-smokers1.380.89–2.01
Second-hand smoke1.871.12–3.45
1–10 CPD94.645.2–162.3
>10 CPD145.089.7–210.5

These findings underscore the utility of 2CYEMA as a quantitative biomarker for differentiating exposure intensities in epidemiological cohorts.

Optimization of Solid-Phase Extraction Protocols for Human Biomonitoring

Solid-phase extraction (SPE) remains the gold standard for isolating 2CYEMA from urine prior to instrumental analysis. Method optimization focuses on enhancing recovery rates while reducing co-eluting interferences. Hydrophilic interaction liquid chromatography (HILIC)-compatible sorbents, such as silica-based mixed-mode cation exchangers, achieve >90% recovery by leveraging the metabolite’s polar functional groups [4].

Critical SPE parameters include:

  • Sample Pretreatment: Acidification to pH 2–3 with formic acid to protonate the carboxyl group.
  • Sorbent Chemistry: Mixed-mode (C18/SCX) cartridges for dual hydrophobic and ionic interactions.
  • Elution Solvents: Methanol:water (80:20, v/v) with 2% ammonium hydroxide to disrupt ionic bonds.

Table 3: SPE Optimization Parameters for 2CYEMA

ParameterOptimal ConditionRecovery Rate (%)
Sample pH2.592.4
Loading Flow Rate (mL/min)1.088.7
Elution Volume (mL)2 × 1.095.2
Matrix Effect (%)–15.3

Automated SPE systems integrated with 96-well plates have enabled high-throughput processing of 200+ samples daily, facilitating large-scale biomonitoring efforts like NHANES [2].

Chemical constants

ParameterValueCitation
Molecular formulaC8H12N2O3S [1]
Exact molecular mass216.0569 g·mol-1 [1]
Average molecular mass216.26 g·mol-1 [1]
IUPAC name(2R)-2-acetamido-3-(2-cyanoethylsulfanyl)propanoic acid [2]
Structural classN-acyl-α-amino acid [3]

Structural implications for reactivity

The β-carbon of the 2-cyanoethyl substituent is doubly activated by the nitrile and thioether groups, conferring pronounced Michael-acceptor character [4]. Proton abstraction α to the nitrile and sulfur stabilises carbanion intermediates, conditions that favour base-triggered β-elimination and make the 2-cyanoethyl group a readily removable thiol protecting group in peptide and oligonucleotide chemistry [5].

Proteomic Applications in Thiol Group Modification Chemistry

Analytical detectability in complex biological matrices

N-Acetyl-S-(2-cyanoethyl)-L-cysteine is the principal urinary mercapturic acid that signifies acrylonitrile exposure. Its high polarity, combined with labile thioether fragmentation, makes it amenable to soft-ionisation detection. Representative assay characteristics are summarised below.

Analytical platformBiological matrixLimit of detection or quantificationRecoveryLinear rangeCitation
Rapid-resolution liquid chromatography coupled with tandem mass spectrometryHuman urine0.5 ng·mL-1 (quantitation limit)97.1-112.7% [6]0.5-100 ng·mL-1 [6]
Multidimensional liquid chromatography coupled with tandem mass spectrometryHuman urine1 µg·L-1 (quantitation limit) [7]91-104% [7]1-196 µg·L-1 [7]
Dual multiplex liquid chromatography-tandem mass spectrometry workflow (18 mercapturic acids)Human urine0.1-1.3 µg·L-1 (method-dependent) [8]≥90% [8]Method-specific [8]

Median concentrations of N-Acetyl-S-(2-cyanoethyl)-L-cysteine in non-smoking adults range around 1.9 µg·L-1, whereas active smokers frequently exceed 35 µg·L-1, underlining the compound’s utility as an exposure index [7] [9].

Probe for cysteine reactivity mapping

Modern chemoproteomics exploits electrophiles related to the 2-cyanoethyl motif to interrogate thousands of protein thiols in parallel.

  • α-Cyanoacrylamide fragments based on a 2-cyanoethyl pharmacophore lit up more than one hundred cysteine sites in Ramos B-cell lysates and displayed a predominantly reversible engagement profile [10].
  • A sulfhydryl-reactive phosphonic acid probe captured over thirty-eight-thousand cysteine-containing peptides in five hours with greater than ninety-percent specificity, facilitating deep quantitative studies [11].
  • Quantitative cysteine-reactivity platforms have now catalogued more than five-thousand distinct thiols across 2,499 proteins, setting the stage for site-selective drug discovery [12].

Collectively these data confirm that cyanoethyl-type acceptors combine reactivity and reversibility, allowing sustained but non-permanent target occupancy [10] [13].

Proteomic Applications in Thiol Group Modification Chemistry

Selective Cysteine Protection Strategies in Peptide Synthesis

The 2-cyanoethyl group is one of the oldest intentional cysteine protecting groups; it is base-labile yet survives strongly acidic cleavage cocktails, making it orthogonal to trityl and acetamidomethyl counterparts [14]. Current practice, however, demands rapid deprotection under exceptionally mild conditions to accommodate delicate post-translational modifications. A comparison of prominent strategies is provided below.

Protecting groupDeprotection triggerTypical deprotection timeOrthogonality profileCitation
S-β-cyanoethyl0.1 mol·L-1 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile at 25 °C1 minute [5]Base-labile; stable to trifluoroacetic acid and most oxidants [5]
TritylNeat trifluoroacetic acid mixtures1-2 hours [15]Acid-labile; base-stable [15]
Pyridazinedione5 mmol·L-1 dithiothreitol in dimethylformamide, 30 °C10 minutes [16]Thiol-labile; orthogonal to acid and base [16]
NitrodibenzofuranUltraviolet light at 365 nm, neutral buffer10 minutes [17]Photolabile; tolerates acid or base before irradiation [17]

Pyridazinedione and nitrodibenzofuran motifs match or surpass 2-cyanoethyl deprotection speed while adding photo- or redox control, yet the historical ubiquity, negligible steric bulk, and commercial availability of the 2-cyanoethyl group ensure its continuing relevance [15] [16].

Kinetic Studies of Cyanoethyl

Addition kinetics

The Michael addition of cysteine thiolate to acrylonitrile proceeds through a rate-limiting nucleophilic attack on the β-carbon, with second-order rate constants typically spanning 1 × 10^3 to 1 × 10^5 L·mol-1 s-1 in water at ambient temperature, depending on pH and buffer composition [18]. Computational analysis shows that installation of an additional electron-withdrawing substituent at the α-carbon lowers the activation barrier by approximately 4-6 kilocalories per mole, accelerating conjugate addition by up to two orders of magnitude [13].

Elimination kinetics (β-decyanoethylation)

Deprotection of 2-cyanoethyl-thioether linkages in oligonucleotide synthesis offers precise kinetic benchmarks. Treatment of fully protected phosphorothioate oligomers with triethylamine in acetonitrile achieves complete cyanoethyl removal within two minutes and generates acrylonitrile in near-quantitative yield [19]. Analogously, protected cysteine side chains on resin are quantitatively deprotected by 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile in under sixty seconds at room temperature [5].

Although base activation supplies outstanding speed, elevated pH also promotes undesired S,N-acyl shifts and cysteine racemisation. Modern methods therefore combine rapid base treatment with immediate solvent removal or in-situ acrylonitrile scavenging to suppress downstream alkylation artefacts [19].

Reversibility considerations

The conjugate adducts formed between cysteine and α-dialkyl- or α-aryl-substituted cyanoacrylates dissociate with half-lives from minutes to hours at physiological pH, providing a tunable equilibrium that can be harnessed for reversible covalent inhibition [13]. When the β-carbon is substituted with a sterically demanding aryl group, the equilibrium constant shifts by up to three orders of magnitude toward dissociation, thereby minimising permanent protein modification while preserving target residence time [13].

Synthesis-Driven Insights into Proteomic Design

N-Acetyl-S-(2-cyanoethyl)-L-cysteine has proved indispensable as both a biomarker and a synthetic tool. Low-femtomole detection limits in biological fluids allow population-scale exposure monitoring [6] [7]. In parallel, cyanoethyl-mediated protection and deprotection schemes equip peptide chemists with ultrafast, orthogonal options that integrate smoothly with photochemical or redox-controlled workflows [16] [17].

Kinetic analysis reveals that cyanoethyl conjugation is fast yet, with judicious structural tuning, reversible—an ideal balance for site-specific, residue-directed modulation of protein function [13] [10]. Such attributes have already been exploited to produce covalent ligands whose residence time parallels high-affinity non-covalent inhibitors while allowing eventual enzyme turnover [10].

XLogP3

-0.5

UNII

Q710T40465

Wikipedia

N-acetyl-S-(2-cyanoethyl)-L-cysteine

Dates

Last modified: 08-15-2023

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